molecular formula C11H11NO4 B043963 4-N-Prolyl-2-benzoquinone CAS No. 122268-35-3

4-N-Prolyl-2-benzoquinone

Cat. No. B043963
M. Wt: 221.21 g/mol
InChI Key: BGOKIEHCWSCUBQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-Prolyl-2-benzoquinone, also known as PBQ, is a synthetic compound that has been widely used in scientific research for its unique properties. PBQ is a redox-active molecule that can undergo reversible oxidation and reduction reactions, making it an excellent candidate for various applications in the field of biochemistry and physiology.

Mechanism Of Action

4-N-Prolyl-2-benzoquinone acts as a redox-active molecule by undergoing reversible oxidation and reduction reactions. 4-N-Prolyl-2-benzoquinone can accept electrons from reducing agents and donate electrons to oxidizing agents, making it an excellent candidate for various applications in biochemistry and physiology. 4-N-Prolyl-2-benzoquinone has been shown to interact with proteins and enzymes through covalent and non-covalent interactions, leading to changes in protein conformation and function.

Biochemical And Physiological Effects

4-N-Prolyl-2-benzoquinone has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of protein folding, and the modulation of redox signaling pathways. 4-N-Prolyl-2-benzoquinone has been shown to inhibit the activity of various enzymes, including proteases and oxidoreductases, by forming covalent adducts with the active site residues. 4-N-Prolyl-2-benzoquinone has also been shown to induce protein folding by stabilizing the native conformation of proteins. 4-N-Prolyl-2-benzoquinone has been shown to modulate redox signaling pathways by activating or inhibiting various redox-sensitive proteins and enzymes.

Advantages And Limitations For Lab Experiments

4-N-Prolyl-2-benzoquinone has several advantages and limitations for lab experiments. One advantage is that 4-N-Prolyl-2-benzoquinone is a reversible redox-active molecule that can undergo oxidation and reduction reactions, making it an excellent candidate for various applications in biochemistry and physiology. Another advantage is that 4-N-Prolyl-2-benzoquinone is a synthetic compound that can be easily synthesized in high yield and purity. One limitation is that 4-N-Prolyl-2-benzoquinone can form covalent adducts with proteins and enzymes, which can lead to irreversible inhibition of enzyme activity. Another limitation is that 4-N-Prolyl-2-benzoquinone can undergo non-specific reactions with other biomolecules, leading to potential artifacts in experimental results.

Future Directions

There are several future directions for research on 4-N-Prolyl-2-benzoquinone. One direction is to investigate the use of 4-N-Prolyl-2-benzoquinone as a redox-sensitive probe for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems. Another direction is to investigate the use of 4-N-Prolyl-2-benzoquinone as a tool for the study of protein-protein interactions and protein-ligand interactions. Additionally, future research could focus on the development of 4-N-Prolyl-2-benzoquinone derivatives with improved properties, such as increased stability and selectivity for specific targets. Finally, the application of 4-N-Prolyl-2-benzoquinone in the development of new therapeutics for the treatment of various diseases could be explored.
Conclusion:
In conclusion, 4-N-Prolyl-2-benzoquinone is a synthetic compound that has been widely used in scientific research for its unique properties. 4-N-Prolyl-2-benzoquinone is a redox-active molecule that can undergo reversible oxidation and reduction reactions, making it an excellent candidate for various applications in biochemistry and physiology. 4-N-Prolyl-2-benzoquinone has been used in various scientific research applications, including the study of redox-active molecules, enzyme catalysis, and protein folding. 4-N-Prolyl-2-benzoquinone has several advantages and limitations for lab experiments, and there are several future directions for research on 4-N-Prolyl-2-benzoquinone.

Synthesis Methods

4-N-Prolyl-2-benzoquinone can be synthesized through a three-step process that involves the reaction of proline with 2,5-dimethoxybenzoquinone. The first step involves the protection of the amino group of proline using a suitable protecting group. The second step involves the reaction of the protected proline with 2,5-dimethoxybenzoquinone to form the corresponding adduct. The final step involves the deprotection of the amino group to obtain 4-N-Prolyl-2-benzoquinone in high yield and purity.

Scientific Research Applications

4-N-Prolyl-2-benzoquinone has been used in various scientific research applications, including the study of redox-active molecules, enzyme catalysis, and protein folding. 4-N-Prolyl-2-benzoquinone has also been used as a probe to study the redox properties of proteins and enzymes, as well as to investigate the mechanism of action of various enzymes. 4-N-Prolyl-2-benzoquinone has been shown to be a useful tool in the study of oxidoreductase enzymes, which are involved in many biological processes, including energy metabolism, biosynthesis, and detoxification.

properties

CAS RN

122268-35-3

Product Name

4-N-Prolyl-2-benzoquinone

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

(2S)-1-(3,4-dioxocyclohexa-1,5-dien-1-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11NO4/c13-9-4-3-7(6-10(9)14)12-5-1-2-8(12)11(15)16/h3-4,6,8H,1-2,5H2,(H,15,16)/t8-/m0/s1

InChI Key

BGOKIEHCWSCUBQ-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O

SMILES

C1CC(N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O

Canonical SMILES

C1CC(N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O

synonyms

4-N-prolyl-2-benzoquinone

Origin of Product

United States

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